molecular formula C17H19N5O4S2 B15000099 Ethyl 6-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4-(3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Ethyl 6-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4-(3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B15000099
M. Wt: 421.5 g/mol
InChI Key: ARNVFMBQJXDDBU-UHFFFAOYSA-N
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Description

Ethyl 6-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4-(3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties

Preparation Methods

The synthesis of Ethyl 6-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4-(3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves multiple steps. One common synthetic route includes the reaction of 5-amino-1,3,4-thiadiazole-2-thiol with ethyl 4-(3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate under specific conditions . The reaction typically requires the use of solvents like ethanol and catalysts such as triethylamine. The reaction mixture is usually refluxed for several hours to ensure complete conversion of reactants to the desired product.

Chemical Reactions Analysis

Ethyl 6-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4-(3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 6-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4-(3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 6-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4-(3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with various molecular targets and pathways. The thiadiazole ring is known to interact with enzymes and proteins, inhibiting their activity and leading to the desired biological effects. For example, the compound can inhibit the activity of bacterial enzymes, leading to antimicrobial effects . In cancer cells, it may interfere with cell division and induce apoptosis, resulting in anticancer activity .

Comparison with Similar Compounds

Ethyl 6-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4-(3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be compared with other thiadiazole derivatives, such as:

Properties

Molecular Formula

C17H19N5O4S2

Molecular Weight

421.5 g/mol

IUPAC Name

ethyl 6-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-4-(3-methoxyphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C17H19N5O4S2/c1-3-26-14(23)12-11(8-27-17-22-21-15(18)28-17)19-16(24)20-13(12)9-5-4-6-10(7-9)25-2/h4-7,13H,3,8H2,1-2H3,(H2,18,21)(H2,19,20,24)

InChI Key

ARNVFMBQJXDDBU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=O)NC1C2=CC(=CC=C2)OC)CSC3=NN=C(S3)N

Origin of Product

United States

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